Einecs 274-253-2

説明

Contextualization within Global Chemical Inventories and Regulatory Frameworks

The management and oversight of chemical substances on the European market are governed by a comprehensive set of regulations. For substances like Amines, C11-C13 (linear and branched) alkyl, which were in commercial use before the implementation of newer, more stringent regulations, their history within chemical inventories is crucial to understanding their current regulatory status.

The European Inventory of Existing Commercial Chemical Substances (EINECS) was established to list all chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. europa.eucobaltinstitute.org This inventory was a foundational element of the pre-REACH regulatory landscape, distinguishing between "existing" substances listed on EINECS and "new" substances that came to the market after this period. europa.eu

The primary significance of a substance's inclusion in EINECS, which contains over 100,000 entries, was that it was exempt from the more rigorous notification and testing requirements applied to new chemicals under the previous legislative framework. europa.eu The EINECS number, a seven-digit identifier, provides a simplified and standardized way to identify these existing chemicals for regulatory purposes. cobaltinstitute.org The inclusion of Amines, C11-C13 (linear and branched) alkyl in this inventory under number 274-253-2 marks it as a substance with a long history of commercial use in Europe.

With the advent of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation (EC) No 1907/2006, the distinction between "existing" and "new" substances was redefined. Substances listed in EINECS, such as Amines, C11-C13 (linear and branched) alkyl, were designated as "phase-in substances". cobaltinstitute.orgcefic-lri.orgsantos.com

This classification provided a transitional period for companies to register these substances with the European Chemicals Agency (ECHA). santos.com The registration deadlines for phase-in substances were staggered based on production or import volumes and the hazardous properties of the substance. santos.com This tiered approach was designed to manage the significant task of gathering comprehensive data for all existing chemicals on the market. Non-phase-in substances, by contrast, require registration before they can be manufactured or imported. cefic-lri.org

| Criterion | Description |

|---|---|

| EINECS Listing | The substance is listed in the European Inventory of Existing Commercial Chemical Substances. |

| Prior Manufacturing | The substance was manufactured in the Community (or in countries that joined the EU on specific dates) but not placed on the market by the manufacturer or importer at least once in the 15 years before REACH entered into force, with documentary evidence. |

| "No-Longer Polymer" Status | The substance was previously considered a polymer but no longer meets the definition under revised regulations and was commercially available between 18 September 1981 and 31 October 1993. |

The Classification, Labelling and Packaging (CLP) Regulation (EC) No 1272/2008 aligns the European Union's system with the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The CLP Regulation requires manufacturers, importers, and downstream users to classify, label, and package their hazardous chemicals appropriately before placing them on the market.

For certain substances, particularly those with hazards of highest concern like carcinogenicity, mutagenicity, or reproductive toxicity (CMRs), the classification and labelling are harmonized across the EU to ensure consistent risk management. europa.eu This harmonized classification and labelling (CLH) is legally binding and is listed in Annex VI of the CLP Regulation. europa.eu A proposal for CLH can be submitted by a Member State competent authority, a manufacturer, an importer, or a downstream user to ECHA. europa.eu The proposal is then evaluated by ECHA's Committee for Risk Assessment (RAC).

A search for a harmonized classification for Amines, C11-C13 (linear and branched) alkyl (EINECS 274-253-2) in publicly available regulatory databases does not yield a specific entry in Annex VI of the CLP Regulation. In the absence of a harmonized classification, suppliers are obligated to self-classify the substance based on available information, ensuring the protection of human health and the environment. europa.eu

| Component | Description |

|---|---|

| Index Number | A unique identification code for the substance within Annex VI. |

| International Chemical Identification | The chemical name, EC number, and CAS number. |

| Hazard Class and Category Code(s) | Specifies the type and severity of the hazard (e.g., Carc. 1B for Category 1B carcinogen). |

| Hazard Statement Code(s) | Standardized phrases describing the nature of the hazard (e.g., H350 "May cause cancer"). |

| Pictogram, Signal Word Code(s) | Indicates the required hazard pictograms (e.g., GHS08) and signal word (e.g., "Danger"). |

| Specific Concentration Limits (SCLs), M-factors, ATEs | Concentration thresholds for classifying mixtures, multiplying factors for aquatic toxicity, and acute toxicity estimates. |

The regulatory assessment of environmental hazards for a substance like Amines, C11-C13 (linear and branched) alkyl is particularly complex because it is classified as a UVCB substance (Substance of Unknown or Variable composition, Complex reaction product or Biological material). cefic-lri.orglabcorp.com The assessment of UVCBs cannot rely on the properties of a single, well-defined chemical structure. labcorp.comvu.nl

Regulatory frameworks like REACH therefore employ specialized methodologies for these substances, which focus on characterizing the potential risks posed by the variable constituents of the mixture. cefic-lri.orgvu.nl The assessment strategy is often tiered and based on a weight-of-evidence approach. vu.nl

Key methodologies include:

Constituent Approach: This involves identifying the constituents of the UVCB substance as thoroughly as possible using advanced analytical techniques. labcorp.com The constituents can then be grouped into "blocks" of structurally similar chemicals. Representative structures from each block are then selected for hazard assessment, using experimental data or computational models (e.g., QSARs), and the results are used to infer the properties of the entire group. vu.nl

Whole Substance Approach: In this method, the UVCB substance is tested as a whole mixture. cefic-lri.org This is particularly relevant for determining ecotoxicological endpoints, where the combined effects of the constituents are of interest.

Fate-Directed Testing: This emerging approach considers how the composition of the UVCB might change in the environment due to processes like biodegradation. Subsequent toxicity testing is then performed on the remaining, potentially more persistent, fraction of the substance. labcorp.com

Proxy Approach: For some assessments, a proxy chemical may be used. This involves selecting the most toxic known component within a group of similar chemicals and using its hazard data to represent the entire group, ensuring a conservative and protective assessment. ccsassociation.org

The environmental hazard assessment for UVCBs evaluates properties such as persistence (P), bioaccumulation (B), and toxicity (T). vu.nl This includes analyzing degradation rates in different environmental compartments (water, soil), the potential for the substance to accumulate in living organisms, and its toxicity to a range of aquatic organisms (e.g., algae, invertebrates, and fish). santos.com

| Methodology | Description |

|---|---|

| Constituent Approach | Identify, group, and assess representative constituents to characterize the hazard of the whole substance. vu.nl |

| Whole Substance Approach | Conduct experimental tests (e.g., ecotoxicity) on the entire UVCB mixture. cefic-lri.org |

| Fate-Directed Testing | Evaluate the hazard of the substance after accounting for environmental transformation processes like biodegradation. labcorp.com |

| Proxy Approach | Use the hazard data of the most toxic component to represent a group of similar constituents for a conservative assessment. ccsassociation.org |

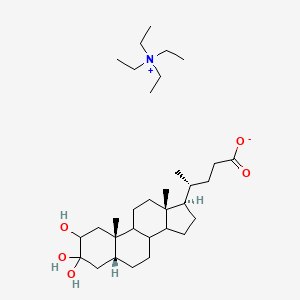

Structure

3D Structure of Parent

特性

CAS番号 |

70008-57-0 |

|---|---|

分子式 |

C32H59NO5 |

分子量 |

537.8 g/mol |

IUPAC名 |

tetraethylazanium;(4R)-4-[(5R,10S,13R,17R)-2,3,3-trihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H40O5.C8H20N/c1-14(4-9-21(26)27)17-7-8-18-16-6-5-15-12-24(28,29)20(25)13-23(15,3)19(16)10-11-22(17,18)2;1-5-9(6-2,7-3)8-4/h14-20,25,28-29H,4-13H2,1-3H3,(H,26,27);5-8H2,1-4H3/q;+1/p-1/t14-,15-,16?,17-,18?,19?,20?,22-,23+;/m1./s1 |

InChIキー |

KIHDCQQFWYWCDR-VARYBCSTSA-M |

異性体SMILES |

CC[N+](CC)(CC)CC.C[C@H](CCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CC[C@H]4[C@@]3(CC(C(C4)(O)O)O)C)C |

正規SMILES |

CC[N+](CC)(CC)CC.CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)(O)O)O)C)C |

製品の起源 |

United States |

Synthesis Methodologies and Industrial Production of Amines, C11 C13 Linear and Branched Alkyl

Chemical Synthesis Pathways for Alkyl Amines

The synthesis of alkyl amines, including the C11-C13 range, can be achieved through several established chemical pathways. The choice of a particular method often depends on the desired structure of the amine (primary, secondary, or tertiary), the nature of the starting materials, and economic considerations.

One of the most common methods for synthesizing primary amines is through the reduction of nitriles and amides . This can be accomplished using reducing agents like lithium aluminum hydride (LiAlH4). An alternative two-step process involves the SN2 reaction of an alkyl halide with a cyanide salt, followed by the reduction of the resulting nitrile. This sequence allows for the extension of the carbon chain by one atom. pressbooks.pub

Reductive amination offers a direct route to synthesize primary, secondary, and tertiary amines from aldehydes or ketones. pressbooks.pub In this process, the carbonyl compound reacts with ammonia (B1221849), a primary amine, or a secondary amine in the presence of a reducing agent. An imine intermediate is formed and subsequently reduced to the corresponding amine. pressbooks.pub

Another significant pathway is the alkylation of ammonia or other amines with alkyl halides. While straightforward, this method can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the similar reactivity of the resulting amines. pressbooks.pub

For the synthesis of tertiary alkyl amines from terminal alkenes, a method involving the hydroboration of the alkene followed by a copper-catalyzed electrophilic amination of the resulting alkyl borane (B79455) has been developed. This process demonstrates high selectivity and is compatible with various functional groups. organic-chemistry.org

Industrial-Scale Manufacturing Processes and Optimization

On an industrial scale, the production of long-chain aliphatic amines, including C11-C13 alkyl amines, is a well-established process. These amines are manufactured in significant quantities, with some facilities in Canada, for example, producing between 10,000 and 170,000 kg annually of specific long-chain aliphatic amines. canada.ca

The manufacturing processes are typically designed for high efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing product output and minimizing byproducts. For instance, in reductive amination, the choice of reducing agent and catalyst can significantly influence the reaction's efficiency and selectivity. pressbooks.pub

The raw materials for the production of fatty amines in the C14 to C18 range often include commercial stearic acid derived from sources like tallow (B1178427). cir-safety.org While not specific to C11-C13 amines, this indicates that industrial production often relies on readily available fatty acid feedstocks.

Role as a Synthetic Intermediate in Specialized Organic Syntheses

The primary industrial application of Amines, C11-C13 (linear and branched) alkyl, is as a chemical intermediate. canada.caontosight.ai These amines serve as building blocks for the synthesis of a variety of other chemical substances with specialized functions. canada.ca

For example, they are used in the production of:

Surfactants: Their chemical structure, featuring both a hydrophilic amine group and a hydrophobic alkyl chain, makes them ideal precursors for surfactants used in cleaning products and personal care items. ontosight.aiontosight.ai

Corrosion Inhibitors: These amines are used to synthesize compounds that protect metal surfaces from corrosion, particularly in the oil and gas industry. ontosight.aiontosight.ai

Amine Ethoxylates and Amides: Through reactions with ethylene (B1197577) oxide or carboxylic acids, C11-C13 alkyl amines are converted into non-ionic surfactants and other specialty chemicals. canada.ca These derivatives find use as antistatic agents, textile auxiliaries, and additives in laundry and dishwashing products. canada.ca

Pharmaceuticals and Agrochemicals: The amine functional group is a key component in many biologically active molecules, making these amines valuable intermediates in the synthesis of pharmaceuticals and pesticides. ontosight.airawsource.com

General Manufacturing Information and Industrial Sectoral Uses

The manufacturing of Amines, C11-C13 (linear and branched) alkyl, is part of the broader chemical industry. Companies specializing in aliphatic amines and their derivatives operate production plants globally. alkylamines.com

The industrial uses of this class of amines are diverse and impact several key sectors:

| Industrial Sector | Specific Application of Amines, C11-C13 (linear and branched) alkyl and their Derivatives |

| Chemical Manufacturing | As a primary intermediate for producing other chemicals. canada.cacanada.ca |

| Polyurethane Production | Used in the formulation of polyol blends for polyurethane foams. canada.ca |

| Mining | Act as flotation agents in the extraction of minerals like iron ore. canada.ca |

| Construction | Utilized in the formulation of asphalt (B605645) emulsions. canada.ca |

| Agriculture | Serve as anti-caking agents in fertilizers and as intermediates for agrochemicals. canada.caechemi.com |

| Cleaning and Personal Care | Precursors for surfactants in detergents, fabric softeners, shampoos, and other personal care products. canada.caontosight.aicanada.ca |

| Oil and Gas | Used in the formulation of corrosion inhibitors and emulsifiers. ontosight.ai |

It is important to note that these amines can be present as unreacted residues in some consumer products. canada.ca

Environmental Fate and Transport Dynamics of Amines, C11 C13 Linear and Branched Alkyl

Environmental Degradation Pathways and Biogeochemical Cycling

The persistence and transformation of Amines, C11-C13 (linear and branched) alkyl in the environment are governed by a combination of biological and non-biological processes. These pathways determine the compound's concentration, residence time, and potential for exposure in various environmental compartments.

Bioaccumulation Potential and Ecological Implications

Bioaccumulation, the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues, is a key consideration in environmental risk assessment.

Assessment of Bioaccumulation in Aquatic and Sediment Organisms

For long-chain aliphatic amines, the potential for bioaccumulation is closely linked to the length of the alkyl chain. While there is a tendency for bioaccumulation potential to increase with chain length, studies and assessments indicate that for amines with alkyl chains of C11-C13, the potential is low to moderate. europa.eu

Bioconcentration factor (BCF) is a common metric used to assess bioaccumulation in aquatic organisms. Due to the surfactant properties of amines, direct measurement of the octanol-water partition coefficient (a predictor of bioaccumulation) is often unreliable. researchgate.net Therefore, BCF values are typically derived from experimental studies or predictive models. For the C10-C13 primary amines category, predicted BCF values are generally low. oecd.org A Canadian assessment concluded that LCAAs with alkyl chains less than C14 have a low to moderate potential for bioaccumulation in aquatic organisms. europa.eu

| Substance/Category | Organism | BCF Value (L/kg) | Conclusion | Reference |

|---|---|---|---|---|

| C10-C13 Primary Amines | Fish (predicted) | <100 | Low potential | oecd.org |

| Long-Chain Aliphatic Amines (< C14) | Aquatic Organisms | Not specified | Low to moderate potential | europa.eu |

Considerations for Terrestrial Bioaccumulation

Information specifically on the terrestrial bioaccumulation of Amines, C11-C13 (linear and branched) alkyl is limited. However, based on their chemical properties, significant bioaccumulation in terrestrial organisms is not expected. When released to soil, for instance through the application of biosolids from wastewater treatment, these amines are expected to sorb strongly to soil particles. who.int This strong binding limits their bioavailability for uptake by soil-dwelling organisms and plants. The rapid biodegradation of these compounds in soil further reduces the potential for long-term accumulation in the terrestrial food chain.

Environmental Distribution and Inter-Compartmental Transfer

The environmental distribution of Amines, C11-C13 (linear and branched) alkyl is largely dictated by their physical-chemical properties, particularly their surfactant nature and tendency to be positively charged (protonated) at typical environmental pH levels.

Releases to the environment are most likely to occur to water, primarily through wastewater treatment systems. nih.gov Due to their cationic charge and hydrophobicity, these amines have a strong affinity for negatively charged surfaces. who.int Consequently, upon entering aquatic systems, they will preferentially partition from the water column and adsorb to suspended solids, sediment, and sludge. who.inteuropa.eu This sorption behavior significantly influences their transport and ultimate fate.

If released to soil, these amines will bind strongly to organic matter and clay particles, limiting their mobility and the potential for leaching into groundwater. who.int Volatilization from water or moist soil surfaces is not expected to be a significant transport pathway due to their low vapor pressure and strong sorption characteristics.

Adsorption-Desorption Characteristics in Soil and Sediment Matrices

The adsorption and desorption behavior of a chemical is crucial for understanding its mobility and distribution in the environment. ecetoc.org For long-chain aliphatic amines like Amines, C11-C13 (linear and branched) alkyl, sorption to solids such as soil and sediment is a key process. canada.ca At environmentally relevant pH levels, these amines are expected to be positively charged, which promotes their sorption to negatively charged particles like dissolved and suspended solids, as well as sediment. canada.ca

The tendency of a substance to attach to soil or sediment particles is quantified by the adsorption distribution coefficient (Kd). ecetoc.org The organic carbon-water (B12546825) partition coefficient (Koc) is another important parameter, particularly for understanding sorption in organic-rich matrices. While specific experimental data for the adsorption/desorption of Amines, C11-C13 (linear and branched) alkyl is limited, the general behavior of long-chain aliphatic amines suggests a high affinity for solid matrices, which can limit their bioavailability. oup.com However, there is also evidence that this sorption can be reversible, allowing for some degree of desorption back into the water column. canada.ca

The characteristics of the soil and sediment, such as organic carbon content and clay content, significantly influence the extent of adsorption. canada.caresearchgate.net For instance, soils with higher organic carbon and clay content are expected to exhibit stronger adsorption of these amines. canada.ca

Table 1: Factors Influencing Adsorption/Desorption

| Factor | Influence on Adsorption |

|---|---|

| Soil/Sediment Organic Carbon Content | Higher content generally leads to increased adsorption. canada.ca |

| Clay Content | Higher clay content can increase adsorption. canada.ca |

| pH | Influences the charge of the amine and the surface charge of soil/sediment particles, affecting sorption. canada.ca |

| Cation Exchange Capacity | Higher capacity can lead to greater adsorption of positively charged amines. |

Volatilization Potential from Water and Soil

Volatilization is the process by which a substance evaporates from water or soil surfaces into the atmosphere. epa.gov The potential for volatilization is largely determined by a chemical's vapor pressure and its Henry's Law constant.

For long-chain aliphatic amines, volatilization is generally not considered a significant environmental fate process. Their tendency to sorb to soil and sediment particles reduces their presence in the water phase and, consequently, their potential to volatilize from water surfaces. canada.ca Similarly, their strong binding to soil particles limits their volatilization from soil. canada.ca

Predictive Modeling of Multi-Media Environmental Distribution

Predictive models are used to estimate the distribution of chemicals in different environmental compartments (air, water, soil, sediment). cir-safety.org For substances like Amines, C11-C13 (linear and branched) alkyl, these models consider their physical and chemical properties, such as water solubility, vapor pressure, and partition coefficients (Koc and Kow), to predict their likely environmental fate. oecd.org

Given their properties, it is predicted that when released into the aquatic environment, long-chain aliphatic amines will predominantly partition to suspended solids and sediment. canada.ca This reduces their concentration in the water column. canada.ca The models would likely predict low concentrations in the air due to low volatility and significant concentrations in soil and sediment due to strong adsorption. canada.ca

It is important to note that while these models provide valuable estimates, there can be uncertainties. For example, the degree of removal in wastewater treatment systems is a key factor that can influence the predicted environmental concentrations (PECs). canada.ca

Environmental Monitoring Data and Field Studies

While specific monitoring data for Amines, C11-C13 (linear and branched) alkyl were not found in the search results, data on related long-chain aliphatic amines indicate that they are found in the environment as a result of releases from industrial processes and consumer product use. canada.ca Field studies can help to address uncertainties regarding the sorption and partitioning of these substances in different environmental compartments. canada.ca

Advanced Methodologies for Assessing Environmental Risk of Persistent Substances

PBT/vPvB Assessment Frameworks and Criteria

PBT assessment is a framework used to identify substances that are Persistent, Bioaccumulative, and Toxic. A related classification is vPvB, for substances that are very Persistent and very Bioaccumulative. chemsafetypro.com These assessments are crucial for identifying chemicals that pose a long-term risk to the environment. ecetoc.org

The criteria for P, B, and T are based on specific thresholds for properties like degradation half-life, bioconcentration factor (BCF), and toxicity. chemsafetypro.com For example, a substance may be considered persistent if its half-life in marine water is greater than 60 days. chemsafetypro.com For bioaccumulation, a BCF greater than 2000 is often a criterion for a 'B' classification. chemsafetypro.com

For long-chain aliphatic amines, while they have the potential to cause adverse effects in aquatic, sediment, and soil-dwelling organisms at low concentrations, they are generally not considered to be persistent in water, sediment, or soil. canada.ca Therefore, based on current assessments, they may not meet the criteria for being classified as PBT or vPvB substances. europa.eueshop-live.com

Table 2: PBT/vPvB Assessment Criteria (Illustrative)

| Criterion | P (Persistent) | vP (very Persistent) | B (Bioaccumulative) | vB (very Bioaccumulative) | T (Toxic) |

|---|---|---|---|---|---|

| Half-life in marine water | > 60 days | > 60 days | |||

| Half-life in freshwater/estuarine water | > 40 days | > 40 days | |||

| Half-life in marine sediment | > 180 days | > 180 days | |||

| Half-life in freshwater/estuarine sediment | > 120 days | > 120 days | |||

| Half-life in soil | > 120 days | > 180 days | |||

| Bioconcentration Factor (BCF) | > 2000 | > 5000 | |||

| Chronic No Observed Effect Concentration (NOEC) | < 0.01 mg/L | ||||

| Carcinogenicity, Mutagenicity, or Reproductive Toxicity (CMR) | Classified | ||||

| Other evidence of chronic toxicity | Evidence |

This table provides a general illustration of PBT/vPvB criteria, which can vary between different regulatory frameworks. chemsafetypro.comecetoc.org

Methodological Challenges in Quantitative Environmental Risk Assessment

Quantitative environmental risk assessment (QERA) for persistent substances faces several methodological challenges. A key challenge is the uncertainty associated with extrapolating laboratory data to real-world environmental conditions. europa.eu The variability in environmental factors can lead to a wide range of half-lives for a substance, making it difficult to definitively classify it as persistent or not. oup.com

For poorly water-soluble substances like long-chain aliphatic amines, testing their biodegradability can be difficult due to their limited bioavailability in test systems. oup.com This can lead to an underestimation of their degradation potential. Furthermore, the complex nature of UVCB substances, which are mixtures rather than single compounds, adds another layer of complexity to their risk assessment. canada.ca

Another challenge is the reliance on predictive models, which have inherent uncertainties. tandfonline.com Improving the accuracy of these models requires high-quality input data and a better understanding of the environmental processes involved. tandfonline.com The development of new risk assessment techniques and approaches is ongoing to address these challenges and provide a more comprehensive evaluation of the potential risks posed by chemical substances. tandfonline.comnih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| Amines, C11-C13 (linear and branched) alkyl |

| Aniline |

| o-toluidine |

| 4-aminobiphenyl |

| Linear Alkylbenzene Sulfonates (LAS) |

Development of Hazard-Based Management Approaches for Environmentally Persistent Substances

The management of environmentally persistent substances is shifting towards more proactive, hazard-based approaches. This represents a move away from purely risk-based models, which assess the probability of harm occurring, to a system that restricts substances based on their inherent hazardous properties. pan-uk.org

A hazard-based approach is rooted in the precautionary principle, which advocates for taking protective measures even when cause-and-effect relationships are not fully scientifically established. pan-uk.org If a substance is identified as having intrinsically hazardous characteristics, such as persistence, bioaccumulation potential, or toxicity (PBT), it may be considered too dangerous for use, and its authorization could be denied. pan-uk.orgkhlaw.com

This approach is increasingly being adopted in various regulatory frameworks. For example, the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation incorporates hazard-based principles by requiring the identification of substances of very high concern (SVHCs) based on their hazardous properties. khlaw.com The upcoming revision of REACH is expected to further strengthen this hazard-centric element. khlaw.com

The development of these management strategies often involves:

Substance Grouping: To accelerate hazard assessments and prevent "regrettable substitutions" (where a banned substance is replaced by a similarly harmful one), chemicals are often grouped based on structural similarity and hazardous properties. nih.gov

Identification of Persistent, Mobile, and Toxic (PMT) Substances: There is a growing focus on identifying substances that are not only persistent and toxic but also mobile in the environment, meaning they can be easily transported over long distances. nih.gov

Modeling and Prioritization: Standard exposure models can be used to identify highly persistent chemicals that may require a more conservative regulatory assessment. www.gov.uk This helps in prioritizing substances for risk management actions. www.gov.uk

For long-chain aliphatic amines, a hazard-based approach would focus on their persistence and potential for ecotoxicity. canada.ca Even if a substance shows low levels of bioaccumulation, its high persistence can lead to long-term environmental presence and the potential for eventual harm. www.gov.uk Therefore, management strategies are being developed to address the uncertainties associated with the long-term environmental presence of such chemicals. www.gov.uk

Interactive Data Table: Comparison of Management Approaches

| Approach | Basis for Regulation | Key Principle | Example | Source(s) |

| Risk-Based | Probability of harm occurring from exposure. | Manage risks to acceptable levels through checks and measures. | Traditional US pesticide regulation. | pan-uk.org |

| Hazard-Based | Inherent hazardous properties of a substance. | Precautionary principle; avoid use of intrinsically dangerous substances. | EU's REACH regulation. | pan-uk.orgkhlaw.com |

Ecotoxicological Impact Assessment of Amines, C11 C13 Linear and Branched Alkyl

Aquatic Ecotoxicity Research

The acute toxicity of Amines, C11-C13 (linear and branched) alkyl to aquatic organisms is considered high. The substance is classified as acutely hazardous to the aquatic environment (Category Acute 1) based on the lowest acute effect values across three trophic levels (fish, invertebrates, and algae) being less than or equal to 1 mg/L. europa.eu The most sensitive trophic level identified in acute testing is aquatic invertebrates, with a 48-hour EC50 value of 0.015 mg/L for Daphnia magna, based on read-across data. europa.eu For algae, a 76-hour E(r)C50 of 0.015 mg/L has been reported. europa.eu Studies on fish have shown LC50 values ranging from 10 to 21.5 mg/L, indicating that the substance is harmful to fish. industrialchemicals.gov.au

Interactive Data Table: Acute Aquatic Toxicity of Amines, C11-C13 (Linear and Branched) Alkyl

| Species | Endpoint | Duration | Value (mg/L) |

| Daphnia magna (Water Flea) | EC50 | 48 hours | 0.015 europa.eu |

| Algae | E(r)C50 | 76 hours | 0.015 europa.eu |

| Fish | LC50 | 96 hours | 10 - 21.5 industrialchemicals.gov.au |

Note: The EC50 (Effective Concentration 50) is the concentration of a substance that causes a specified effect in 50% of the test population. The E(r)C50 is the concentration that causes a 50% reduction in the growth rate of algae. The LC50 (Lethal Concentration 50) is the concentration that is lethal to 50% of the test population.

The substance is also classified as chronically hazardous to the aquatic environment (Category Chronic 1). europa.eu This classification is based on the available chronic toxicity data for algae and the acute toxicity data for other trophic levels, as the substance is not rapidly degradable. europa.eu The chronic toxicity to algae is particularly high, with a reported ErC10 of 0.0032 mg/L. europa.eu Chronic toxicity data for fish and invertebrates are less readily available, but the classification as chronically hazardous is supported by the high acute toxicity and the substance's potential for bioaccumulation, indicated by a log Pow greater than 4. europa.eu

Interactive Data Table: Chronic Aquatic Toxicity of Amines, C11-C13 (Linear and Branched) Alkyl

| Species | Endpoint | Duration | Value (mg/L) |

| Algae | ErC10 | Not Specified | 0.0032 europa.eu |

Note: The ErC10 is the concentration that causes a 10% reduction in the growth rate of algae.

Amines, C11-C13 (linear and branched) alkyl are known to be toxic to aquatic microorganisms. europa.eu The Predicted No-Effect Concentration (PNEC) for microorganisms in a sewage treatment plant (STP) has been determined to be 0.4 mg/L. europa.eu This value is used to assess the potential impact of the substance on the biological processes within wastewater treatment facilities. Research has shown that certain bacteria, such as Pseudomonas stutzeri, can degrade long-chain alkylamines under specific conditions, though some shorter-chain and odd-numbered alkylamines can be toxic to these microorganisms at certain concentrations. oup.com

The potential for Amines, C11-C13 (linear and branched) alkyl to adsorb to sediment is a key consideration in its ecotoxicological profile. The Predicted No-Effect Concentration for freshwater sediment (PNECsediment) is 0.019 mg/kg sediment dry weight, and for marine water sediment, it is 0.002 mg/kg sediment dry weight. europa.eu These values are derived using the equilibrium partitioning method. europa.eu Studies on related diamine compounds have been used to support the assessment of sediment toxicity, with reported No-Observed-Effect Concentrations (NOECs) for sediment-dwelling organisms like Lumbriculus variegatus. europa.eu Long-chain aliphatic amines have been shown to have the potential to cause adverse effects in sediment-dwelling organisms at low concentrations. canada.ca

Terrestrial Ecotoxicity Research

The ecotoxicological impact of Amines, C11-C13 (linear and branched) alkyl extends to the terrestrial environment. The Predicted No-Effect Concentration for soil (PNECsoil) has been established at 0.004 mg/kg soil dry weight, also determined through the equilibrium partitioning method. europa.eu While specific studies on this exact substance are limited, research on long-chain aliphatic amines indicates a potential for toxicity to soil-dwelling organisms. canada.ca For instance, studies on the earthworm Eisenia foetida exposed to a C11.36 linear alkylbenzene sulfonate (a related surfactant) showed a 14-day LC50 greater than 1000 mg/kg and a no-effect concentration of 250 mg/kg based on body weight. who.int Another study on Lumbricus terrestris with a similar substance found a 14-day LC50 greater than 1333 mg/kg and a no-effect concentration of 667 mg/kg based on weight and burrowing behavior. who.int These findings suggest that while acute lethal effects may only occur at high concentrations, sublethal effects can be observed at lower levels.

Effects on Terrestrial Plant Growth and Development

The impact of Amines, C11-C13 (Linear and Branched) Alkyl on terrestrial flora is extrapolated from data on analogous long-chain aliphatic amines. canada.ca Studies on related substances indicate a potential for toxicity to plants. For instance, a 21-day study on a similar substance, C12-14 dialkyl methyl amine (C12-14 DMA), determined an EC25 (the concentration affecting 25% of the test population) of 52 mg/kg of dry weight for the shoot length of rapeseed (Brassica napus). canada.ca This value has been utilized as a critical toxicity value in risk assessments for the broader category of long-chain aliphatic amines. canada.ca Conversely, a study involving tallow (B1178427) alkyl amines at concentrations up to 100 mg/kg of dry weight showed no significant effects on plant emergence or biomass. canada.ca

To protect the soil compartment, which includes terrestrial plants, a Predicted No-Effect Concentration (PNEC) for soil has been established at 0.004 mg/kg dry weight, derived using the equilibrium partitioning method. europa.eu This value represents the concentration below which harmful effects on the soil ecosystem are not expected.

Interactive Table: Terrestrial Plant Toxicity Data (Read-Across)

Impact on Soil Microbial Communities

Long-chain aliphatic amines are recognized to have the potential to cause adverse effects to soil-dwelling organisms, including microbial communities, at low concentrations. gazette.gc.cacanada.ca The cationic surfactant nature of these amines means they will strongly adsorb to soil particles, which can influence their bioavailability and impact on microorganisms.

The aerobic biodegradation of long-chain alkylamines has been demonstrated, indicating that some soil microbes can utilize these compounds. oup.com However, the degradation potential can be specific. A significant finding from a study on the anaerobic degradation of primary alkylamines by the denitrifying bacterium Pseudomonas stutzeri showed that the bacterium could grow on even-numbered alkyl chains (C4 to C18) but not on odd-numbered chains like C11 and C13. oup.com This suggests that the C11 and C13 components of Einecs 274-253-2 may be more persistent under certain anaerobic or anoxic soil conditions. oup.com

Ecotoxicological Assessments in Wildlife (e.g., Avian Species, Other Above-Ground Organisms)

Direct ecotoxicological data for Amines, C11-C13 (Linear and Branched) Alkyl on wildlife, such as birds and other terrestrial non-mammalian organisms, is limited. Risk assessment often relies on calculated values and read-across approaches.

A key concern for wildlife is the potential for bioaccumulation and secondary poisoning through the food chain. Long-chain aliphatic amines with alkyl chains less than C14, which includes the C11-C13 range, are considered to have a low to moderate potential for bioaccumulation in aquatic organisms. gazette.gc.ca For the terrestrial environment, a Predicted No-Effect Concentration for oral exposure (PNECoral), which addresses the risk of secondary poisoning for predators, has been calculated. europa.eu This value is set at 1.1 mg/kg of food, based on an assessment factor of 90 applied to toxicity data. europa.eu This suggests that predators consuming prey that has been exposed to the substance could be at risk if the concentration in their food source exceeds this level.

No specific avian dietary toxicity studies (e.g., on quail or mallard) for this particular substance were found. However, for surfactants as a chemical class, it is recognized that their non-specific disruptive effect on cell membranes can make standard acute oral tests challenging, and dietary studies may provide more relevant data for risk assessment. nih.gov

Elucidation of Ecotoxicological Mechanisms and Modes of Action

The primary ecotoxicological mode of action for Amines, C11-C13 (Linear and Branched) Alkyl is attributed to its nature as a cationic surfactant. gazette.gc.cacanada.ca Key aspects of its mechanism include:

Surface Activity: Like all surfactants, these amines have an amphiphilic structure with a hydrophobic alkyl tail (C11-C13) and a hydrophilic amine head group. This allows them to accumulate at interfaces, such as cell membranes.

Cationic Charge: At environmentally relevant pH levels, the amine group is protonated, giving the molecule a positive charge. gazette.gc.ca This positive charge promotes strong binding to negatively charged biological surfaces, including the cell membranes of microorganisms, algae, and the gill surfaces of fish.

Membrane Disruption: The accumulation and binding of these surfactant molecules can disrupt the structural and functional integrity of cell membranes. This can lead to increased membrane permeability, loss of essential cellular components, and ultimately cell lysis and death.

Narcosis: The toxic action of aliphatic amines is often described as polar narcosis. researchgate.net This mode of action is more potent than baseline non-polar narcosis and is characteristic of compounds that, in addition to their lipophilicity, have a polar functional group that can engage in specific interactions with membrane components. researchgate.net

Toxicity within the long-chain aliphatic amine category generally increases with the length of the hydrophobic alkyl chain, as a longer chain enhances lipophilicity and membrane interaction. researchgate.net

Regulatory Environmental Classification and Labelling Implications

Based on its significant hazard to aquatic life, Amines, C11-C13 (Linear and Branched) Alkyl is subject to stringent environmental classification under European regulations. europa.eu According to the self-classification provided in the ECHA registration dossier under the CLP (Classification, Labelling and Packaging) Regulation (EC) No 1272/2008, the substance warrants the following hazard classifications:

Aquatic Acute 1: Acutely hazardous to the aquatic environment, Category 1. europa.eu This classification is based on an acute effect value (ErC50 for algae) being less than or equal to 1 mg/L. europa.eu

Aquatic Chronic 1: Chronically hazardous to the aquatic environment, Category 1. europa.eu This is justified by the low chronic toxicity value for algae (ErC10 = 0.0032 mg/L) and the fact that the substance is not considered rapidly degradable. europa.eu

Table: CLP/GHS Environmental Hazard Classification

Furthermore, due to the high acute toxicity (the lowest acute effect value is in the range of 0.01 to 0.1 mg/L), a Multiplying Factor (M-factor) of 10 is applied for the acute classification. europa.eu The M-factor is used to derive the classification of mixtures containing the substance, increasing the stringency of the classification for such mixtures.

Table of Compound Names

| Name | Synonym / Identifier |

| Amines, C11-C13 (Linear and Branched) Alkyl | Einecs 274-253-2, CAS 86089-17-0 |

| 1-Tridecanamine | Tridecylamine |

| C12-14 Dialkyl Methyl Amine | C12-14 DMA |

| Tallow Alkyl Amines | Tallow amine |

| Pseudomonas stutzeri | N/A (Bacterium) |

| Linear Alkylbenzene Sulfonates | LAS |

Advanced Applications and Utilization of Amines, C11 C13 Linear and Branched Alkyl in Industry

Specialized Industrial Applications and Functional Roles

The C11-C13 alkyl amines are valued for their versatility, functioning both as intermediates for more complex molecules and as end-use products with specific functional roles. canada.ca Their primary industrial applications are multifaceted, leveraging their surfactant properties, reactivity, and ability to modify surfaces.

Long-chain aliphatic amines are key intermediates in the production of other chemical substances, such as aliphatic amine ethoxylates and amides. canada.ca These derivatives find use in a wide array of products, including as antistatic agents in plastic formulations, auxiliary agents for the textile industry, and as additives in laundry and dishwashing detergents. canada.ca

A significant application is in the production of polyurethane foams, where they are used in the formulation of polyol blends. canada.cacanada.ca In the mining industry, these amines act as flotation agents, particularly in the extraction of iron ore. canada.cacanada.ca Their properties are also utilized in the formulation of asphalt (B605645) emulsions for road construction and as anti-caking agents in the manufacturing of fertilizers to ensure product quality and ease of use. canada.ca

Derivatives of these amines are also found in various cleaning products for household, institutional, and industrial purposes. cleaninginstitute.org Their roles extend to acting as dye dispersants in textiles and as components in paint strippers. cleaninginstitute.org

Table 1: Industrial Applications and Functions of C11-C13 Alkyl Amines

| Industry | Application Area | Functional Role |

|---|---|---|

| Chemical Manufacturing | Synthesis of Derivatives | Intermediate |

| Plastics | Polymer Formulations | Antistatic Agent |

| Textiles | Processing | Auxiliary Agent, Dye Dispersant |

| Construction | Asphalt Production | Emulsifier |

| Mining | Ore Processing | Flotation Agent |

| Agriculture | Fertilizer Production | Anti-caking Agent |

| Cleaners & Detergents | Product Formulation | Surfactant, Additive |

| Paints & Coatings | Paint Strippers | Active Component |

Applications as Intermediates in Agrochemical Synthesis

The synthesis of modern agrochemicals relies on efficient and cost-effective access to key molecular building blocks. Aliphatic amines, including the C11-C13 range, serve as important intermediates in the creation of active ingredients and formulation aids for the agricultural sector. The development of novel and sustainable crop protection agents is a critical area of research, where the efficient synthesis of molecules is a key factor. frontiersin.org

While direct application as a primary active ingredient is less common, their role as a precursor is significant. For instance, related compounds like linear and branched alkylbenzene sulfonic acids and their derivatives, which can be synthesized from alkyl amines, are used in emulsion polymerization processes for some agricultural products. cleaninginstitute.org The use of substances like C11-C16 branched and linear alkanes is noted as significant in agrochemicals, suggesting the utility of the alkyl chain length in this field. compliancecosmos.org The amine functional group provides a reactive site for building more complex molecules tailored for specific biological activity or for improved formulation characteristics, such as enhanced spreading or penetration of the active ingredient.

Utilization in the Synthesis of Pharmaceutical Intermediates and Derivatives

The aliphatic amine structure is a fundamental component in a vast number of pharmaceutical agents, making its synthesis a subject of continuous research and development. cam.ac.uk The amine motif is a ubiquitous and critically important functional group in the design and synthesis of new drugs. cam.ac.uk Chiral amines, in particular, are vital fragments for many pharmaceuticals. acs.org

The synthesis of enantiomerically pure α-amino acids and their derivatives, which can be derived from amine precursors, is of great importance to the pharmaceutical industry. acs.org These compounds are foundational to the creation of important antibacterial drugs, such as amoxicillins, and cardiovascular medications. acs.org

The development of streamlined and efficient synthetic routes to complex tertiary amines often involves the use of simpler amine building blocks. cam.ac.uk The C11-C13 alkyl amines can serve as starting materials or intermediates in multi-step syntheses, allowing for the introduction of the specific alkyl chain length required for the final active pharmaceutical ingredient's structure and function. The continuous challenge in synthetic chemistry is to develop ever more efficient methods for the synthesis of aliphatic amines, underscoring their central role in creating the next generation of therapeutic agents. cam.ac.uk

Analytical Methodologies for the Characterization and Environmental Monitoring of Amines, C11 C13 Linear and Branched Alkyl

Application of Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of C11-C13 alkylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information regarding the carbon skeleton of the alkylamines. cdnsciencepub.com The chemical shifts of the carbon atoms can help in identifying the degree and sites of branching within the alkyl chain. cdnsciencepub.com For instance, the signals for methoxy (B1213986) groups typically appear in a characteristic region of the spectrum, aiding in the identification of specific functional groups. scielo.br ¹H NMR is also utilized, with characteristic broad signals for N-H protons and distinct signals for vinylic and methoxy groups, further confirming the structure. scielo.br

Raman Spectroscopy: Raman spectroscopy is another valuable tool for the structural characterization of long-chain alkanes and their derivatives. mdpi.com Specific vibrational modes, such as the longitudinal acoustic mode (LAM) and the symmetric C-C stretching mode, are sensitive to the length and conformation of the alkyl chains. mdpi.comresearchgate.net The analysis of these modes allows for the determination of the number and length of CH₂-chains, which is crucial for distinguishing between different isomers and conformations present in the mixture. mdpi.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for identifying individual components in a mixture of long-chain alkylamines. Electron impact ionization (EI) and chemical ionization (CI) are common ionization methods used to generate mass spectra of the derivatized amines. h-brs.deresearchgate.net The fragmentation patterns observed in the mass spectra provide crucial information for the structural elucidation of the various linear and branched isomers.

Chromatographic Separation and Detection Methods for Mixture Analysis

The complexity of C11-C13 alkylamine mixtures necessitates the use of high-resolution chromatographic techniques for their separation and analysis.

Gas Chromatography (GC): Gas chromatography is a widely used technique for the separation of volatile and semi-volatile compounds. However, the direct analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to poor peak shapes and tailing. h-brs.ded-nb.info To overcome these issues, a derivatization step is often employed. Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) converts the amines into less polar and more volatile derivatives, improving their chromatographic behavior. h-brs.deresearchgate.netresearchgate.net GC coupled with flame ionization detection (FID) or a nitrogen-phosphorus detector (NPD) is commonly used for the detection and quantification of these derivatized amines. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, particularly for less volatile or thermally labile compounds. copernicus.org Reversed-phase HPLC is a common mode used for the separation of alkylamines. chromatographyonline.com The use of ion-pairing reagents, such as long-chain alkylsulfonates, can enhance the retention of these otherwise poorly retained analytes on reversed-phase columns. chromatographyonline.com HPLC coupled with mass spectrometry (HPLC-MS/MS) provides high selectivity and sensitivity for the analysis of complex mixtures, allowing for the differentiation of various homologues. plos.org

Ion Chromatography (IC): Ion chromatography can also be used for the determination of alkylamines. However, the separation and quantification can be challenging due to interference from other cations present in the sample. copernicus.orgresearchgate.net To improve the separation of alkylamines on the IC column, a small percentage of an organic solvent like acetone (B3395972) or acetonitrile (B52724) can be added to the eluent. copernicus.org

Interactive Data Table: Chromatographic Methods for Alkylamine Analysis

| Technique | Derivatization | Detector | Key Advantages | Challenges |

| GC | Often required (e.g., TFAA) | FID, NPD, MS | High resolution for volatile compounds | Peak tailing for underivatized amines |

| HPLC | Not always necessary | MS/MS, Fluorescence | Suitable for non-volatile compounds | Co-elution of isomers can be an issue |

| IC | None | Conductivity | Direct analysis of ionic species | Interference from other cations |

Development of Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The accurate determination of C11-C13 alkylamines in environmental samples requires efficient sample preparation and extraction techniques to isolate the analytes from the complex matrix.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the pre-concentration and purification of analytes from aqueous samples. d-nb.infonih.gov For alkylamines, sorbents such as octadecyl-bonded silica (B1680970) (C18) are commonly used to extract the compounds from water samples. d-nb.inforesearchgate.net The choice of elution solvent is critical for achieving good recoveries. plos.org

Ultrasonic Extraction (USE): For solid samples like soil and sediment, ultrasonic extraction is a common method. plos.org A mixture of an organic solvent, such as acetonitrile, and an acid (e.g., HCl) is often used to efficiently extract the amines from the sample matrix. plos.org

Liquid-Liquid Extraction (LLE): LLE can also be employed for the extraction of alkylamines from aqueous samples, although it is often more labor-intensive and requires larger volumes of organic solvents compared to SPE.

The choice of extraction method depends on the sample matrix and the target analytes. For instance, a study on the analysis of quaternary alkyl ammonium (B1175870) compounds in soil and sewage sludge found that ultrasonic extraction with a mixture of acetonitrile and HCl, followed by an SPE cleanup step, provided good recovery rates. plos.org

Quantification Approaches in Diverse Environmental Samples

Accurate quantification of C11-C13 alkylamines in environmental samples is essential for assessing their environmental fate and potential impact.

External Calibration: This is the most common quantification method, where the response of the analytical instrument to the sample is compared to the response of a series of standards of known concentrations.

Standard Addition: This method is used to overcome matrix effects, where components of the sample matrix interfere with the analytical signal. Known amounts of the analyte are added to the sample, and the increase in signal is used to determine the original concentration.

The limits of detection (LOD) and quantification (LOQ) are important parameters for any analytical method. For the analysis of alkylamines in environmental samples, methods with low LODs and LOQs are required to detect the typically low concentrations present. For example, a method using HPLC-MS/MS for the analysis of quaternary alkylammonium compounds in soil and sewage sludge achieved LOQs in the range of 0.1 to 2.1 µg/kg. plos.org Another study on the determination of alkylamines in airborne particulate matter using UHPLC with fluorescence detection reported LODs in the range of 0.09–0.26 ng m⁻³. copernicus.org

Interactive Data Table: Quantification Parameters for Alkylamine Analysis

| Analytical Method | Sample Matrix | Limit of Quantification (LOQ) | Recovery Rates | Reference |

| HPLC-MS/MS | Soil, Sewage Sludge | 0.1 - 2.1 µg/kg | 47% - 57% | plos.org |

| UHPLC-Fluorescence | Airborne Particulate Matter | 0.09 - 0.26 ng m⁻³ | 95% - 101% | copernicus.orgresearchgate.net |

| LC-MS | Groundwater, Surface Water | 0.3 - 6 µg/L (AMEs) | 28% - 96% | nih.gov |

Theoretical and Computational Chemistry Studies on Amines, C11 C13 Linear and Branched Alkyl

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide powerful tools to estimate the properties and behavior of chemical substances without conducting laboratory experiments. For complex mixtures like C11-C13 alkyl amines, these methods rely on analyzing representative structures to predict the properties of the group as a whole. oecd.orgeuropa.eu

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational tools that correlate the molecular structure of a chemical with its activity or properties, such as toxicity. nih.gov For UVCB substances, a read-across approach is often employed, where data from tested analogue structures are used to predict the properties of untested, structurally similar chemicals within the category. canada.caeuropa.eu The fundamental principle is that structurally similar chemicals are likely to exhibit similar activities and properties. europa.eu

Long-chain aliphatic amines are categorized as surfactants, and their environmental risk assessment often uses a class-based approach, as they share similar reactivity and ecotoxicity profiles. canada.ca QSAR models for surfactants, including long-chain amines, often predict that toxicity increases with the length of the alkyl chain. oup.com However, factors like branching can influence these predictions.

Regulatory bodies utilize programs like the ECOlogical Structure-Activity Relationship (ECOSAR) model within the Estimation Programs Interface (EPI) Suite™ to estimate the aquatic toxicity of chemicals when experimental data are lacking. epa.govresearchgate.net These models use defined chemical classes to predict toxicity to fish, aquatic invertebrates (like Daphnia magna), and algae. epa.gov For long-chain aliphatic amines, the mode of action is often considered to be a non-specific narcosis. canada.ca

Table 1: Representative QSAR-Predicted Acute Aquatic Toxicity for C12-Branched Alkyl Amine Predictions generated using EPI Suite™ for a representative structure (e.g., 2-methyldodecan-1-amine). Actual values for the UVCB mixture may vary.

| Endpoint | Species | Predicted Value (mg/L) | Model Basis |

|---|---|---|---|

| 96-hr LC50 | Fish | 0.55 | Cationic Surfactants QSAR |

| 48-hr LC50 | Daphnia magna | 0.28 | Cationic Surfactants QSAR |

| 96-hr EC50 | Green Algae | 0.08 | Cationic Surfactants QSAR |

Computational models are crucial for predicting how C11-C13 alkyl amines will behave and move within the environment. Programs like EPI Suite™ are widely used to estimate key physicochemical properties and fate parameters. researchgate.netnih.govacs.org These estimations are vital for environmental risk assessments. nih.gov

Key parameters include:

Log Kow (Octanol-Water Partition Coefficient): This value indicates a chemical's tendency to partition between fatty tissues and water. A higher Log Kow suggests a greater potential for bioaccumulation.

Log Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient): This parameter predicts how strongly a chemical will adsorb to soil and sediment. As cationic surfactants, long-chain amines are expected to sorb strongly to negatively charged soil, sediment, and suspended solids. canada.ca

Persistence: Models predict the half-life of a substance in different environmental compartments (air, water, soil). Long-chain aliphatic amines are generally predicted to not be persistent in water, soil, or sediment. canada.cacanada.ca

Table 2: Predicted Environmental Fate and Transport Parameters for Representative C11-C13 Branched Alkyl Amines Predictions generated using EPI Suite™ v4.11 for representative branched primary amine structures. These values serve as estimates for the UVCB group.

| Parameter | C11 Amine (e.g., 2-methylundecan-1-amine) | C12 Amine (e.g., 2-methyldodecan-1-amine) | C13 Amine (e.g., 2-methyltridecan-1-amine) |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 4.39 | 4.87 | 5.35 |

| Log Koc (Soil Organic Carbon-Water Part. Coeff.) | 3.98 | 4.31 | 4.63 |

| Atmospheric Oxidation Half-Life (AOPWIN™) | 16.8 hours | 16.8 hours | 16.8 hours |

| Biodegradation Probability (BIOWIN™) | Readily biodegradable | Readily biodegradable | Readily biodegradable |

Predictive bioaccumulation models estimate the extent to which a chemical can accumulate in living organisms. escholarship.org The Bioconcentration Factor (BCF) is a common metric, predicted by models like BCFBAF™ in EPI Suite. researchgate.net For ionizable substances like amines, these predictions must account for the pH of the environment.

Canadian authorities have proposed that long-chain aliphatic amines with alkyl chains of C14 and longer meet the criteria for bioaccumulation, while those with chains shorter than C14 have a low to moderate potential to bioaccumulate. canada.cacanada.ca Since the substance EINECS 274-253-2 falls within the C11-C13 range, it is considered to have a low to moderate bioaccumulation potential. canada.ca

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. osti.govresearchgate.netacs.org These methods provide fundamental insights into a molecule's properties by solving approximations of the Schrödinger equation. iosrjournals.org For a UVCB substance, calculations are performed on representative isomers to understand the behavior of the group. acs.org

Key parameters derived from quantum chemical calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Electron Density and Electrostatic Potential: These calculations can identify electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic or nucleophilic attack. iosrjournals.org For amines, the lone pair of electrons on the nitrogen atom is a key site of reactivity. researchgate.net

Studies on aliphatic amines show that increasing the alkyl chain length can influence electronic properties and stabilize reaction products. osti.gov DFT calculations can be used to model interactions with surfaces or other molecules, helping to elucidate mechanisms of action and degradation. researchgate.netacs.org

Table 3: Example Quantum Chemical Descriptors for a Representative C11-Branched Amine Theoretical values calculated for a model structure (e.g., 2-methylundecan-1-amine) to illustrate typical outputs. These are not experimental values.

| Descriptor | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.0 eV | Relates to ionization potential and electron-donating ability |

| ELUMO | +1.5 eV | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | 7.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~1.3 Debye | Measures the polarity of the molecule |

Computational Prediction of Environmental Degradation Pathways and Products

Computational models can predict the likely transformation products of a chemical in the environment. acs.org This is crucial for identifying potential persistent, bioaccumulative, or toxic degradation products. The primary atmospheric degradation pathway for aliphatic amines is initiated by reaction with hydroxyl (OH) radicals. copernicus.orgukccsrc.ac.uk In soil and water, biodegradation by microorganisms is a key process. nih.gov

Studies have shown that for amines, factors like the length of the alkyl chain and the degree of branching can affect degradation rates. acs.orgnih.gov Longer, straight alkyl chains can sometimes decrease degradation rates due to steric hindrance, while branching can create more sites for enzymatic attack or, conversely, hinder it. nih.gov Computational systems can predict the most likely points of metabolic attack and the resulting smaller molecules.

For C11-C13 alkyl amines, predicted degradation pathways include:

N-dealkylation: Stepwise removal of the alkyl group.

Oxidation: The alkyl chain can be oxidized, eventually leading to carbon dioxide and water.

Amine Oxidation: The amine group itself can be oxidized, leading to the formation of aldehydes, imines, and nitramines under certain conditions. copernicus.org

Table 4: Computationally Predicted Environmental Degradation Information

| Degradation Process | Environmental Compartment | Predicted Outcome/Products |

|---|---|---|

| Atmospheric Oxidation | Air | Reaction with OH radicals; products may include aldehydes and smaller nitrogen-containing compounds. copernicus.org |

| Aerobic Biodegradation | Water, Soil | Predicted to be readily biodegradable. canada.ca Pathways involve oxidation of the alkyl chain and amine group. |

| Anaerobic Biodegradation | Sediment | Biodegradation is expected to occur, but likely at a slower rate than under aerobic conditions. |

Q & A

Q. What standard protocols ensure high-purity synthesis of Einecs 274-253-2?

To synthesize Einecs 274-253-2 with high purity, follow a stepwise approach:

- Reaction Setup : Use inert atmospheric conditions (e.g., nitrogen glovebox) to prevent oxidation .

- Purification : Employ column chromatography with silica gel, selecting eluents based on compound polarity. Confirm purity via HPLC (≥95% purity threshold) and characterize using H/C NMR .

- Validation : Cross-reference spectral data with published literature or databases like PubChem to verify structural integrity .

Q. Which spectroscopic techniques are optimal for characterizing Einecs 274-253-2?

- NMR Spectroscopy : Use H and C NMR to confirm molecular structure and identify impurities. Deuterated solvents (e.g., CDCl) are recommended for solubility and signal clarity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines exact molecular weight and isotopic patterns .

- FT-IR : Identify functional groups (e.g., carbonyl stretches) to validate synthetic intermediates .

Q. What storage conditions preserve the stability of Einecs 274-253-2?

Store the compound in amber glass vials under inert gas (argon) at −20°C to minimize degradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess shelf life, monitoring purity via HPLC .

Advanced Research Questions

Q. How can computational modeling predict Einecs 274-253-2’s reactivity in diverse solvents?

- Software Tools : Use Gaussian or ORCA for density functional theory (DFT) calculations to model solvation effects. Include implicit solvent models (e.g., PCM for polar solvents) .

- Validation : Compare computed reaction pathways (activation energies, intermediates) with experimental kinetic data. Discrepancies may indicate neglected solvent-solute interactions .

- Parameters : Optimize basis sets (e.g., 6-31G*) and include dispersion corrections for nonpolar solvents .

Q. How to resolve contradictions in published data on Einecs 274-253-2’s catalytic activity?

- Meta-Analysis : Systematically review methodologies across studies (e.g., catalyst loading, temperature). Use statistical tools like Cohen’s d to quantify effect size disparities .

- Replication : Reproduce key experiments under standardized conditions (e.g., ASTM guidelines) to isolate variables like trace metal contaminants .

- Error Analysis : Apply Grubbs’ test to identify outliers in reported catalytic turnover numbers (TONs) .

Q. What statistical methods are ideal for analyzing dose-response data involving Einecs 274-253-2?

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC values. Use software like GraphPad Prism for iterative fitting and residual analysis .

- Error Propagation : Report confidence intervals (95%) and use bootstrapping to assess parameter uncertainty .

- Comparative Studies : Apply ANOVA to evaluate dose-response differences across cell lines or experimental batches .

Methodological Frameworks

Q. How to design a study investigating Einecs 274-253-2’s interactions in biological systems?

Apply the PICO framework :

Q. What criteria ensure a robust hypothesis for mechanistic studies of Einecs 274-253-2?

Use the FINER criteria :

- Feasible : Confirm access to specialized equipment (e.g., LC-MS/MS for metabolite tracking).

- Novel : Address gaps in literature (e.g., unexplored metabolic pathways).

- Ethical : Adhere to institutional biosafety protocols for in vivo work.

- Relevant : Align with broader research goals (e.g., drug discovery for kinase inhibitors) .

Data Management & Reproducibility

Q. How to ensure reproducibility of Einecs 274-253-2’s experimental data?

- Documentation : Maintain a lab notebook with raw data, instrument calibration dates, and batch numbers of reagents .

- Metadata : Record environmental conditions (humidity, temperature) during experiments .

- Open Science : Deposit spectra and crystallographic data in repositories like ChemRxiv or Zenodo .

Q. What strategies mitigate bias in high-throughput screening of Einecs 274-253-2?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。